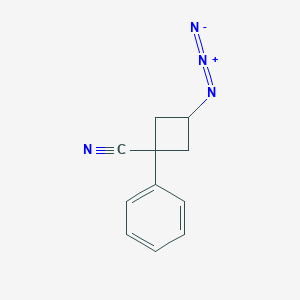
3-叠氮-1-苯基环丁烷-1-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-1-phenylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H10N4.
科学研究应用
3-Azido-1-phenylcyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-phenylcyclobutane-1-carbonitrile typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the azido group: This can be done using sodium azide under appropriate conditions.
Introduction of the carbonitrile group: This step typically involves a cyanation reaction.
Industrial Production Methods
Industrial production methods for 3-Azido-1-phenylcyclobutane-1-carbonitrile would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring the availability of raw materials, optimizing reaction conditions for yield and purity, and implementing safety measures for handling hazardous reagents like sodium azide.
化学反应分析
Types of Reactions
3-Azido-1-phenylcyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides.
Reduction: This can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like triphenylphosphine can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
作用机制
The mechanism of action of 3-Azido-1-phenylcyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The phenyl group can engage in π-π interactions with aromatic systems, and the carbonitrile group can act as an electron-withdrawing group, influencing the reactivity of the compound.
相似化合物的比较
Similar Compounds
3-Azido-1-phenylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
3-Azido-1-phenylcyclobutane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
3-Azido-1-phenylcyclobutane-1-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
3-Azido-1-phenylcyclobutane-1-carbonitrile is unique due to the presence of the azido group, which imparts specific reactivity and potential for click chemistry applications
属性
IUPAC Name |
3-azido-1-phenylcyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOQKPIRRUTVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)
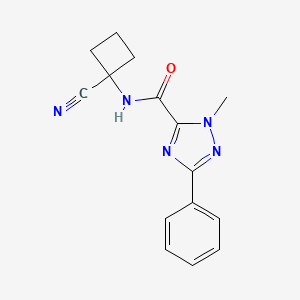
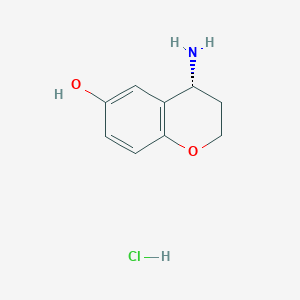
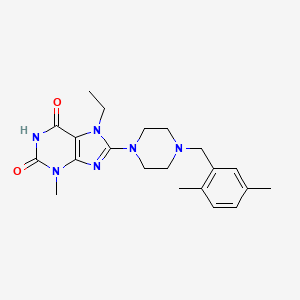
![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)

![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)

![6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2498917.png)
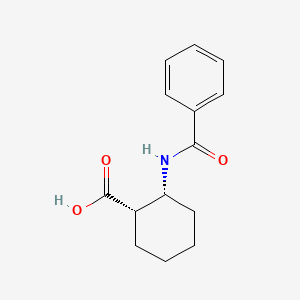
![tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate](/img/structure/B2498923.png)
![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2498925.png)
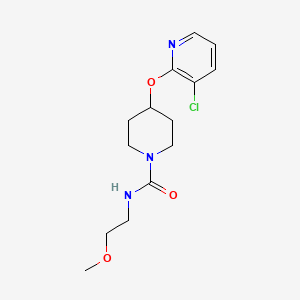
![6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2498928.png)
